

# Spectroscopic Blueprint of Fluralaner Analogue-2: A Technical Guide

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## Compound of Interest

Compound Name: *Fluralaner analogue-2*

Cat. No.: *B8822562*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of a representative Fluralaner analogue, herein designated as **Fluralaner Analogue-2**. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data interpretation for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## Introduction to Fluralaner Analogue-2

Fluralaner and its analogues are part of the isoxazoline class of parasiticides, which have garnered significant attention for their potent insecticidal and acaricidal activities.<sup>[1][2]</sup> These compounds selectively target and inhibit the  $\gamma$ -aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the target pests.<sup>[1]</sup> The development and characterization of novel analogues are crucial for understanding structure-activity relationships (SAR) and for the discovery of new, more effective parasiticides.

This guide focuses on a hypothetical, yet representative, "**Fluralaner Analogue-2**," an aryl isoxazoline derivative incorporating a pyrazole-5-carboxamide motif. The structural elucidation of such novel compounds relies heavily on a combination of modern spectroscopic techniques.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Fluralaner Analogue-2**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.15	s	1H	-NH-
7.60 - 7.40	m	7H	Ar-H
7.10	d	2H	Ar-H
4.10	d	1H	CH <sub>2</sub> (diastereotopic)
3.85	d	1H	CH <sub>2</sub> (diastereotopic)
3.80	s	3H	-NCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
165.2	C=O (amide)
160.8	C=O (pyrazole)
152.0 - 115.0	Ar-C, C=N
95.3	C-CF <sub>3</sub> (isoxazoline)
124.5 (q)	CF <sub>3</sub>
45.1	CH <sub>2</sub>
39.8	-NCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

**Table 3: High-Resolution Mass Spectrometry (HRMS) Data**

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI+)
Calculated m/z [M+H] <sup>+</sup>	615.0485
Measured m/z [M+H] <sup>+</sup>	615.0491

**Table 4: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350	Medium	N-H stretch (amide)
3100 - 3000	Medium	C-H stretch (aromatic)
2950	Weak	C-H stretch (aliphatic)
1680	Strong	C=O stretch (amide)
1645	Strong	C=O stretch (pyrazole)
1590, 1480	Medium-Strong	C=C stretch (aromatic)
1250 - 1100	Strong	C-F stretch (CF <sub>3</sub> )
830	Strong	C-Cl stretch

## Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both <sup>1</sup>H and <sup>13</sup>C NMR spectra.[3]
- Sample Preparation: Approximately 10 mg of the **Fluralaner Analogue-2** sample was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).[4]
- <sup>1</sup>H NMR Acquisition: The <sup>1</sup>H NMR spectrum was recorded at 400 MHz. A total of 16 scans were accumulated with a relaxation delay of 1.0 second. The chemical shifts were

referenced to the residual solvent peak of  $\text{CDCl}_3$  at 7.26 ppm.

- $^{13}\text{C}$  NMR Acquisition: The  $^{13}\text{C}$  NMR spectrum was acquired at 100 MHz using a proton-decoupled pulse sequence. The spectrum was obtained over 1 hour of acquisition time. The chemical shifts were referenced to the solvent peak of  $\text{CDCl}_3$  at 77.16 ppm.[4]

## Mass Spectrometry (MS)

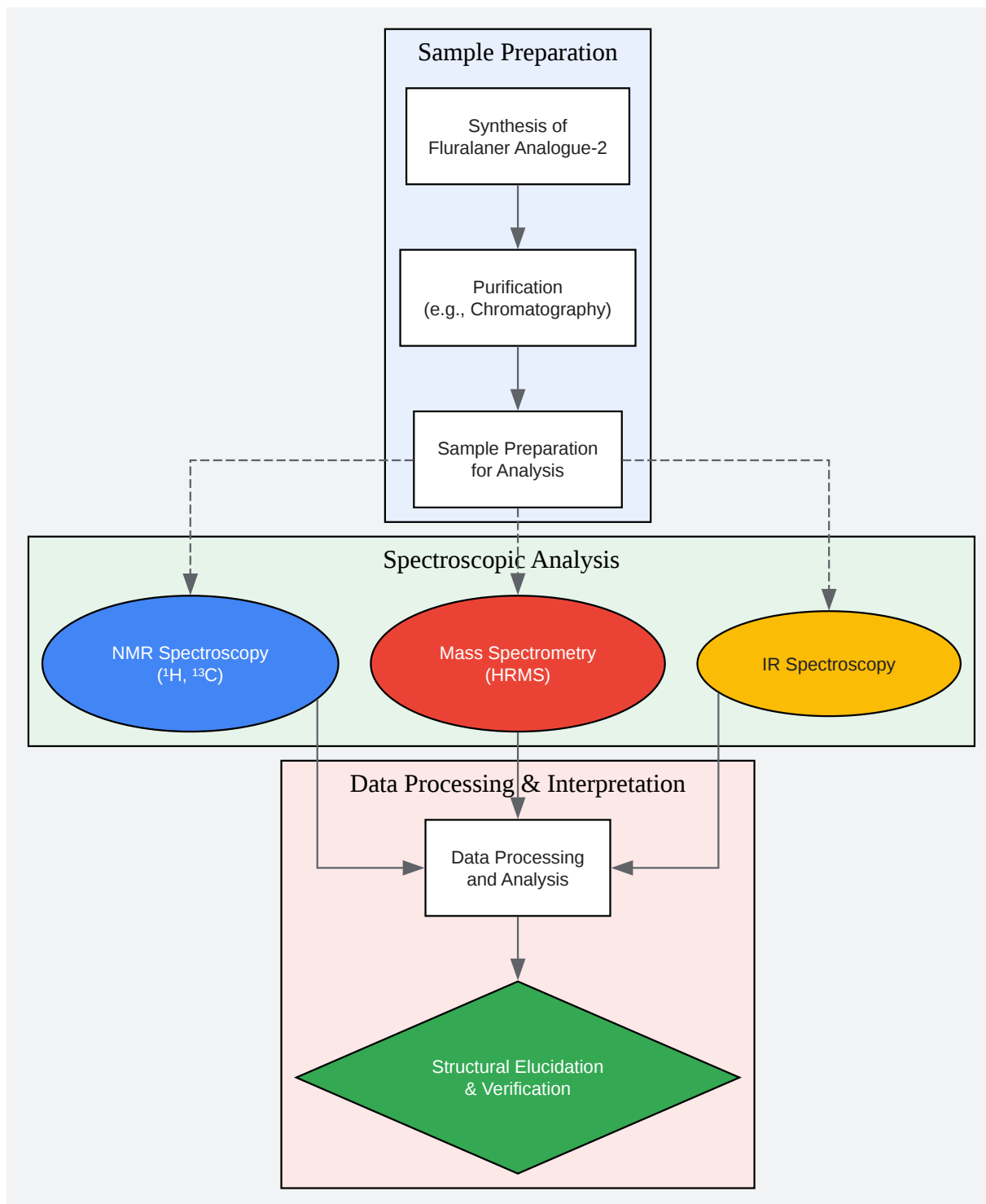
- Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled with an electrospray ionization (ESI) source was utilized.
- Sample Preparation: The sample was dissolved in a suitable solvent such as acetonitrile or methanol to a concentration of approximately 1  $\mu\text{g/mL}$ .
- Analysis: The sample solution was infused into the ESI source. The mass spectrum was acquired in the positive ion mode over a mass range of  $m/z$  100-1000. The instrument was calibrated using a standard calibrant to ensure high mass accuracy.

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory was used.
- Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
- Acquisition: The IR spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ . A total of 32 scans were co-added at a resolution of 4  $\text{cm}^{-1}$  to obtain a high signal-to-noise ratio spectrum. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.

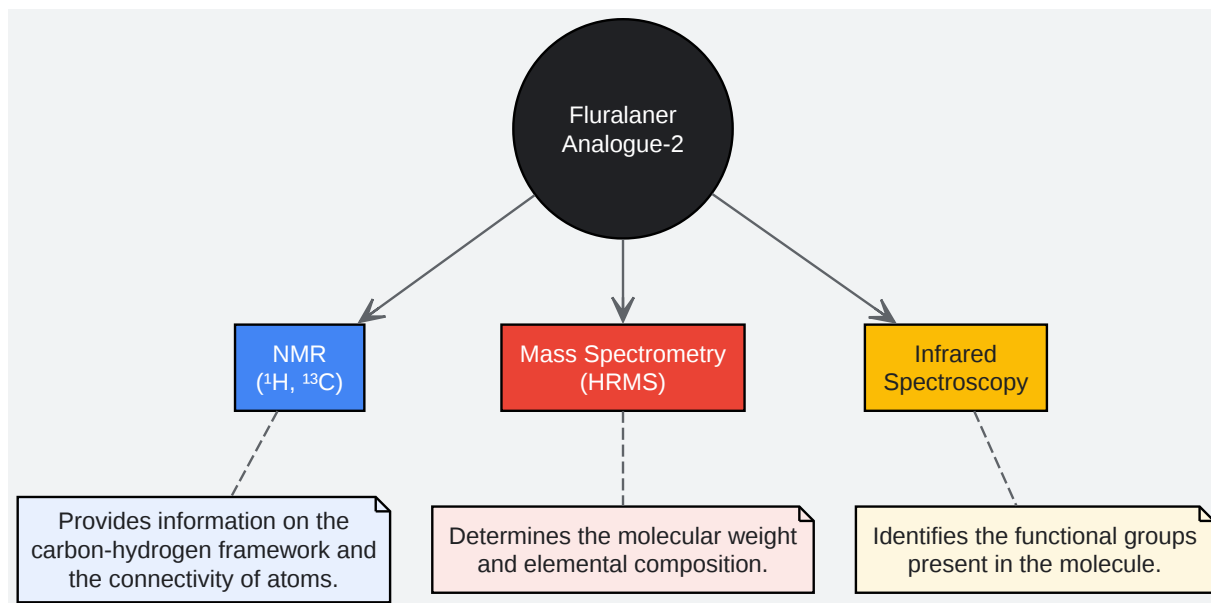
## Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes and relationships in the analysis of **Fluralaner Analogue-2**.



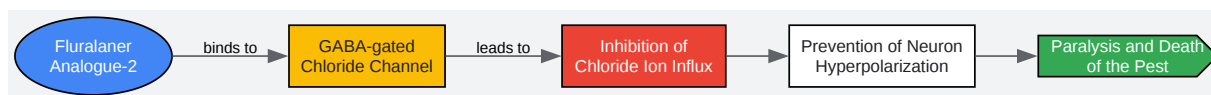
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Caption: Experimental workflow for the spectroscopic analysis.



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Caption: Relationship of spectroscopic techniques.



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Caption: Simplified signaling pathway of isoxazoline.

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